molecular formula C13H10ClIN2O2 B4420763 2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide

2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide

Cat. No. B4420763
M. Wt: 388.59 g/mol
InChI Key: INPAUENNUKXLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a potent and selective inhibitor of this receptor, which is highly expressed in immune cells, including T cells and myeloid cells. CPI-444 has shown promising results in preclinical studies as an immunotherapy agent for the treatment of cancer.

Mechanism of Action

2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide works by inhibiting the adenosine A2A receptor, which is highly expressed in immune cells. This receptor is known to play a role in suppressing the immune response, and this compound inhibits this receptor, leading to increased activation of immune cells and enhanced anti-tumor immunity. This compound has been shown to enhance the efficacy of other cancer therapies, including chemotherapy and checkpoint inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It enhances the activation of immune cells, leading to increased anti-tumor immunity. This compound has also been shown to enhance the efficacy of other cancer therapies, including chemotherapy and checkpoint inhibitors. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide is its highly selective inhibition of the adenosine A2A receptor, which minimizes off-target effects. Additionally, this compound has been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some settings.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide. One area of focus is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other cancer therapies. Additionally, there is ongoing research to optimize the dosing and administration of this compound to maximize its anti-tumor effects. Finally, there is interest in exploring the potential of this compound in other disease settings, including autoimmune diseases and infectious diseases.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide has been extensively studied in preclinical models of cancer, where it has shown promising results as an immunotherapy agent. The adenosine A2A receptor is known to play a role in suppressing the immune response, and this compound inhibits this receptor, leading to increased activation of immune cells and enhanced anti-tumor immunity. This compound has been shown to enhance the efficacy of other cancer therapies, including chemotherapy and checkpoint inhibitors.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIN2O2/c14-9-1-4-11(5-2-9)19-8-13(18)17-12-6-3-10(15)7-16-12/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPAUENNUKXLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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